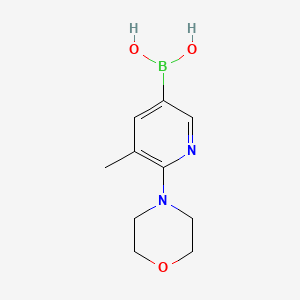

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid

Vue d'ensemble

Description

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a versatile organoboron compound with the molecular formula C10H15BN2O3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and a morpholine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.

Formation of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions using boron reagents such as bis(pinacolato)diboron.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Alcohols and Amines: Formed through reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid is as a building block in organic synthesis. It is utilized in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between boronic acids and aryl halides. This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research:

- Anticancer Potential : Studies have indicated that this compound can induce apoptosis in cancer cell lines. For instance, research involving glioma cells demonstrated that treatment with this compound led to significant cytotoxic effects and cell cycle arrest through mechanisms such as caspase activation and PARP cleavage .

- Neuroprotective Effects : Related compounds have shown potential neuroprotective effects in neuronal models, suggesting that this compound may have therapeutic applications for neurodegenerative diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential against various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways involved in disease progression. Ongoing research aims to elucidate its mechanisms of action and identify specific molecular targets .

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound:

Table 1: Anticancer Activity Studies

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study A | SH-SY5Y | Apoptosis | Caspase activation |

| Study B | Glioma | Cell cycle arrest | PARP cleavage |

| Study C | Bacterial | Growth inhibition | Disruption of cell functions |

Table 2: Synthesis Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Aryl bromides/chlorides | 90% |

| Borylation | Aryl halides | 80% |

Case Study 1: Anticancer Activity

A study focused on glioma cells revealed that treatment with this compound resulted in significant cytotoxicity and induction of apoptosis through mitochondrial pathways. The results suggest its potential as a therapeutic agent in glioblastoma treatment.

Case Study 2: Neuroprotective Effects

Research into related compounds demonstrated their capacity to reduce etoposide-induced apoptosis in human neurons differentiated from induced pluripotent stem cells. This indicates potential therapeutic applications for this compound in treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid involves its ability to form stable carbon-boron bonds, which facilitates its use in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that undergo transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another widely used boronic acid in organic synthesis.

4-Morpholinylphenylboronic Acid: Similar in structure but with a phenyl ring instead of a pyridine ring.

6-Methylpyridin-3-ylboronic Acid: Similar in structure but without the morpholine ring.

Uniqueness

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is unique due to its combination of a pyridine ring, a methyl group, and a morpholine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and materials.

Activité Biologique

(5-Methyl-6-morpholinopyridin-3-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.05 g/mol. The presence of the boronic acid functional group is crucial for its biological activity, particularly in the context of drug design and synthesis.

Inhibition of PRC2 Methyltransferase Activity

One of the primary mechanisms through which this compound exhibits biological activity is its ability to inhibit the PRC2 (Polycomb Repressive Complex 2) methyltransferase activity. This complex is involved in gene silencing through histone methylation, and its dysregulation is implicated in various cancers, including breast cancer and diffuse large B-cell lymphoma (DLBCL). The compound competes with S-adenosyl methionine (SAM), leading to the reactivation of target genes that are typically silenced in cancerous cells .

Cytotoxic Activity

Research indicates that derivatives of boronic acids, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar boronic compounds can significantly reduce the viability of prostate cancer cells while maintaining higher viability in healthy cells . This selective toxicity is promising for developing targeted cancer therapies.

Table 1: Biological Activity Summary

Case Studies

- Prostate Cancer Cell Studies : In vitro studies have shown that this compound analogs reduced prostate cancer cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained about 95% viability. This suggests a potential therapeutic window for targeting malignant cells while sparing normal tissues .

- PRC2 Targeting in DLBCL : The inhibition of PRC2 by this compound has been linked to reactivating genes involved in tumor suppression. This mechanism was highlighted in studies focusing on DLBCL, where compounds that inhibit PRC2 showed significant anti-proliferative effects on cancer cells .

Propriétés

IUPAC Name |

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13/h6-7,14-15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYCDSJIQDOWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656500 | |

| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191062-85-7 | |

| Record name | [5-Methyl-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.